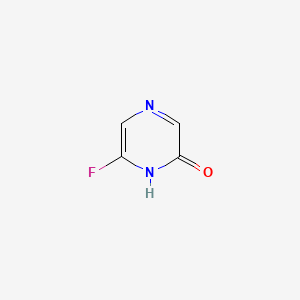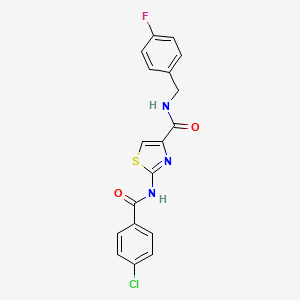![molecular formula C19H26FNO4S B2509422 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)methanesulfonamide CAS No. 1797183-41-5](/img/structure/B2509422.png)
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)methanesulfonamide, is a complex molecule that likely exhibits a range of interesting chemical properties and reactivity due to its structural features. It contains a bicyclic ketone moiety, a methanesulfonamide group, and a fluorophenyl group with a methoxyethyl substituent. While the papers provided do not directly discuss this compound, they offer insights into related chemical structures and reactions that can help infer some aspects of the compound's behavior.
Synthesis Analysis
The synthesis of related compounds, such as 1-methylsulfonyl-indoles, has been achieved through reactions involving N-(2-halophenyl)methanesulfonamides with terminal acetylenes in the presence of a palladium catalyst . This suggests that the synthesis of the compound might also involve palladium-catalyzed coupling reactions, possibly starting from a halophenyl methanesulfonamide precursor and appropriate bicyclic and methoxyethyl components.
Molecular Structure Analysis
The molecular structure of the compound likely features a bicyclic ring system, which can impart rigidity and influence the molecule's conformation. The presence of a fluorophenyl group can affect the electron distribution within the molecule, potentially impacting its reactivity . The methanesulfonamide moiety is a functional group known to engage in hydrogen bonding, which could affect the compound's self-association in solution, similar to the behavior observed in trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide .
Chemical Reactions Analysis
The reactivity of the compound may be influenced by the presence of the ketone, methanesulfonamide, and fluorophenyl groups. The ketone could be susceptible to nucleophilic attack, while the sulfonamide group might participate in reactions typical of sulfonyl compounds, such as substitution or elimination. The fluorophenyl group could engage in electrophilic aromatic substitution reactions, although the presence of the fluorine atom would deactivate the ring towards such reactions .
Physical and Chemical Properties Analysis
The physical properties of the compound, such as solubility, melting point, and boiling point, would be influenced by its molecular structure. The presence of the methanesulfonamide group suggests potential for hydrogen bonding, which could affect solubility in polar solvents . The bicyclic structure may confer a degree of steric hindrance, influencing the compound's reactivity and physical properties. The chemical properties, such as acidity or basicity, could be inferred from related compounds, where the proton affinities of basic centers have been evaluated using quantum chemical methods . The fluorophenyl group's electronegativity could also affect the compound's chemical behavior, potentially making it more reactive towards nucleophilic agents .
Wissenschaftliche Forschungsanwendungen
Physicochemical Properties and Ecotoxicity
Research on protic ionic liquids (PILs) with camphorsulfonate anions and various imidazolium cations, including structures similar to the compound , has been conducted to understand their physicochemical properties, Brönsted acidity, and ecotoxicity. These studies indicate potential applications in green chemistry, where the ecotoxicity and physicochemical properties of compounds are crucial for developing environmentally friendly solvents and catalytic systems (Sardar et al., 2018).
Synthesis and Reactivity
The synthesis and reactivity of compounds involving methanesulfonamide structures have been explored. For example, research on the electrophilic addition of methanesulfenyl fluoride to alkenes for synthesizing fluoroalkyl methyl thioethers suggests applications in organic synthesis, particularly in the introduction of fluorinated side chains to molecules, which is of significant interest in pharmaceutical chemistry (Haufe et al., 1992).
Aminolysis and Conformations
A study on the synthesis and aminolysis of a derivative closely related to the compound explored its regioselectivity, providing valuable insights into the compound's potential applications in synthesizing more complex organic molecules. Such reactions could be relevant in medicinal chemistry for the development of new therapeutic agents (Palchikov et al., 2014).
Environmental and Biological Applications
Investigations into the microbial metabolism of methanesulfonic acid, a related compound, highlight the ecological and biological importance of methanesulfonamides. These studies provide a foundation for understanding the environmental fate of such compounds and their role in sulfur cycling, with potential applications in environmental biotechnology and pollution mitigation (Kelly & Murrell, 1999).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FNO4S/c1-18(2)14-7-8-19(18,17(22)10-14)12-26(23,24)21-11-16(25-3)13-5-4-6-15(20)9-13/h4-6,9,14,16,21H,7-8,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCOVDIWWAIOPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC(C3=CC(=CC=C3)F)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole](/img/structure/B2509343.png)
![4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2509344.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,4-dichlorobenzamide](/img/structure/B2509345.png)

![(2E,4E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]hexa-2,4-dienamide](/img/structure/B2509347.png)

![[(2-Methylphenyl)-phenylmethyl]hydrazine](/img/structure/B2509355.png)
![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3,3-dimethylbutanamide](/img/structure/B2509356.png)
![2-(4-cyanobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2509360.png)
![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2509361.png)
